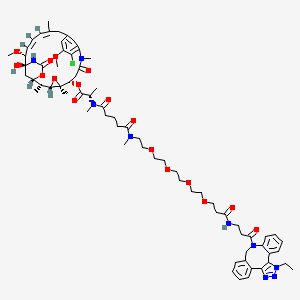
Cetirizine D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetirizine D8 is a deuterium-labeled form of cetirizine, a second-generation antihistamine. Cetirizine is widely used to treat allergic rhinitis, chronic urticaria, and other allergic conditions. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cetirizine D8 involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for cetirizine involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the reaction with ethyl chloroacetate to form the ethyl ester. The ester is then hydrolyzed to yield cetirizine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the product .
Análisis De Reacciones Químicas
Types of Reactions
Cetirizine D8 undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert cetirizine to its primary amine derivative.
Substitution: Substitution reactions can occur at the piperazine ring or the benzhydryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Cetirizine D8 has numerous applications in scientific research:
Pharmacokinetic Studies: Used as an internal standard to quantify cetirizine in biological samples using techniques like mass spectrometry.
Drug Metabolism Studies: Helps in understanding the metabolic pathways and the fate of cetirizine in the body.
Allergy Research: Used to study the efficacy and mechanism of action of antihistamines in treating allergic conditions.
Analytical Chemistry: Employed in the development and validation of analytical methods for the quantification of cetirizine
Mecanismo De Acción
Cetirizine D8, like cetirizine, exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents the action of histamine, a key mediator of allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The deuterium labeling does not alter the pharmacological activity of cetirizine but allows for more precise tracking in pharmacokinetic studies .
Comparación Con Compuestos Similares
Similar Compounds
Loratadine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.
Fexofenadine: Known for its non-sedating properties and used for similar allergic conditions.
Levocetirizine: The active enantiomer of cetirizine with potentially fewer side effects
Uniqueness of Cetirizine D8
This compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetic and drug metabolism studies. This labeling allows for more accurate and sensitive detection and quantification compared to non-labeled cetirizine .
Propiedades
Fórmula molecular |
C21H25ClN2O3 |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i10D2,11D2,12D2,13D2 |
Clave InChI |
ZKLPARSLTMPFCP-BGKXKQMNSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
SMILES canónico |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)


![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)



![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)

